molecular formula C16H13N3O3S2 B3746820 N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B3746820
M. Wt: 359.4 g/mol
InChI Key: MMTGOWDXTWGUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound known for its diverse applications in scientific research. The compound is characterized by its distinct chemical structure which incorporates a benzothiazole core, making it a point of interest for various studies in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzothiazole Core: : Starting with 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction.

  • Addition of the Sulfonamide Group:

  • Incorporation of the Cyanomethyl Group: : The cyanomethyl group is introduced through a nucleophilic substitution reaction, using a cyanomethyl halide and an appropriate base.

  • Final Coupling: : The final step involves coupling with 4-(cyanomethyl)phenyl to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

  • Optimization of reaction conditions for scale-up, such as temperature, solvent, and concentration.

  • Implementation of efficient purification techniques like crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, potentially forming sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the cyano group to an amine is possible under hydrogenation conditions.

  • Substitution: : The compound can engage in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

  • Substituting Agents: : Nucleophiles like amines or thiols.

Major Products

The products formed depend on the reaction conditions, but may include derivatives like sulfoxides, primary amines, or substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, enabling the study of structure-activity relationships.

Biology

In biological studies, N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been investigated for its potential as an enzyme inhibitor, owing to its structural resemblance to biological substrates.

Medicine

In medicinal chemistry, this compound shows promise in drug design. Its ability to interact with biological targets makes it a candidate for developing treatments for diseases like cancer or bacterial infections.

Industry

Industrially, the compound can be used in the production of dyes and pigments due to its stable chemical structure and vibrant properties.

Mechanism of Action

The mechanism of action involves its binding to specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact pathways may include:

  • Enzyme Inhibition: : By mimicking the substrate of certain enzymes, it competitively inhibits their activity.

  • Receptor Blocking: : It may act as an antagonist to specific receptors, thereby preventing signal transduction.

Comparison with Similar Compounds

When compared to similar compounds like benzothiazole sulfonamides or cyanomethyl derivatives, N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide stands out due to its combined structural features which enhance its binding affinity and specificity.

List of Similar Compounds

  • Benzothiazole sulfonamide derivatives

  • Cyanomethyl benzothiazoles

  • Sulfonamide functionalized aromatic compounds

This overview should give you a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Anything in particular you'd like to dive deeper into?

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-19-14-7-6-13(10-15(14)23-16(19)20)24(21,22)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTGOWDXTWGUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC#N)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Reactant of Route 5
N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.